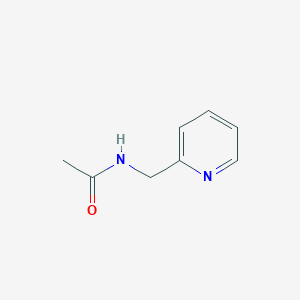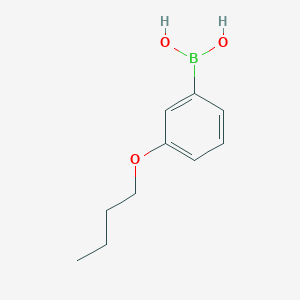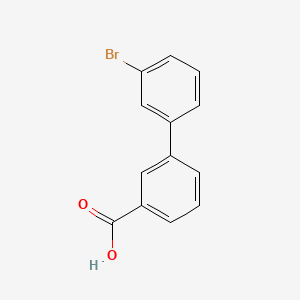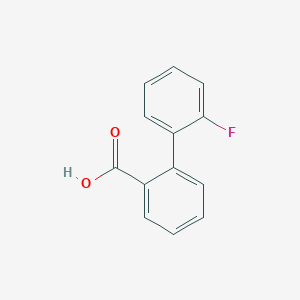![molecular formula C15H24BNO2 B1335923 N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine CAS No. 878197-87-6](/img/structure/B1335923.png)
N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
概要
説明
Synthesis Analysis
The synthesis of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives, as discussed in the first paper, involves the substitution on ring B of the phenylthiophenyl core structure. Three derivatives were synthesized, with halogenation at the 5-position of the benzylamine moiety. These derivatives were prepared for positron emission tomography (PET) imaging studies related to the serotonin transporter (SERT). The synthesis involved methylation of monomethyl precursors with radio-labeled iodomethane, yielding radiochemical products suitable for in vivo evaluation .
Molecular Structure Analysis
The second paper provides insight into the molecular structure of a related compound, N,N′-dihydroxy-N,N′-dimethylmethanediamine, which was expected to react with phenylboronic acid to form a specific product. However, the reaction led to an unexpected product, and the crystal and molecular structure of the starting material was determined. The structure consists of hydrogen-bonded dimers with exact symmetry, which is significant in understanding the reactivity and interaction of such compounds with boronic acids .
Chemical Reactions Analysis
The reaction of N,N′-dihydroxy-N,N′-dimethylmethanediamine with phenylboronic acid, as mentioned in the second paper, did not yield the expected product, indicating a complex reactivity pattern that could be influenced by the presence of hydrogen bonding and the molecular structure of the reactants. This highlights the importance of understanding the underlying mechanisms of reactions involving dimethylamine derivatives and boronic acids .
Physical and Chemical Properties Analysis
The first paper provides information on the physical and chemical properties of the synthesized derivatives, particularly their affinity for the SERT. The derivatives exhibited high SERT affinity with low nanomolar Ki values, indicating their potential as imaging agents for mapping SERT in the human brain. The in vivo binding specificity was confirmed by displacement studies with citalopram, a potent SERT ligand. The physical properties, such as radiochemical yields and uptake in monkey brain regions, were also evaluated, demonstrating the derivatives' suitability for PET imaging .
The third paper does not directly contribute to the analysis of N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine but provides an example of a synthesis involving a dimethylamine derivative. The product was synthesized via a 1,3-dipolar cycloaddition reaction and characterized by NMR spectroscopy, elemental analysis, and mass spectrometry, which are important techniques for determining the structure and purity of such compounds .
科学的研究の応用
-
Organic Synthesis
- This compound could be used as a reagent in various organic synthesis reactions. It contains a boron group, which suggests it might be used in boron chemistry or Suzuki-Miyaura cross-coupling reactions .
- The exact methods of application or experimental procedures would depend on the specific reaction being carried out. Typically, these reactions would be performed under inert conditions and may require a palladium catalyst .
- The outcomes of these reactions would vary depending on the starting materials and reaction conditions. In general, the goal would be to form new carbon-carbon bonds .
-
Pharmaceutical Research
- A patent document mentions the use of similar compounds in the treatment of medical disorders . While it doesn’t specifically mention “N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine”, it’s possible that this compound could have similar applications .
- The methods of application would likely involve synthesizing the compound and testing its biological activity in vitro and in vivo .
- The outcomes would depend on the specific disorder being treated and the efficacy of the compound .
-
Organic Synthesis
- This compound could be used as a reagent in various organic synthesis reactions. It contains a boron group, which suggests it might be used in boron chemistry or Suzuki-Miyaura cross-coupling reactions .
- The exact methods of application or experimental procedures would depend on the specific reaction being carried out. Typically, these reactions would be performed under inert conditions and may require a palladium catalyst .
- The outcomes of these reactions would vary depending on the starting materials and reaction conditions. In general, the goal would be to form new carbon-carbon bonds .
-
Pharmaceutical Research
- A patent document mentions the use of similar compounds in the treatment of medical disorders . While it doesn’t specifically mention “N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine”, it’s possible that this compound could have similar applications .
- The methods of application would likely involve synthesizing the compound and testing its biological activity in vitro and in vivo .
- The outcomes would depend on the specific disorder being treated and the efficacy of the compound .
Safety And Hazards
特性
IUPAC Name |
N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13-9-7-12(8-10-13)11-17(5)6/h7-10H,11H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SATLWVSJANHADH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392691 | |
| Record name | N,N-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
CAS RN |
878197-87-6 | |
| Record name | N,N-Dimethyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((N,N-Dimethylamino)methyl)phenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

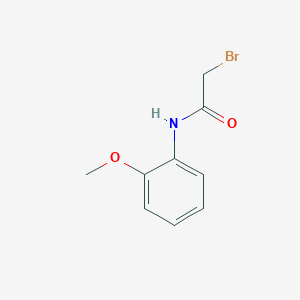
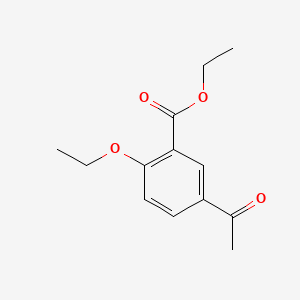
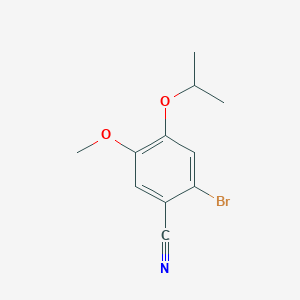
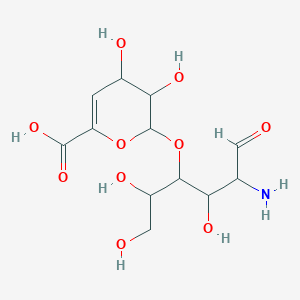
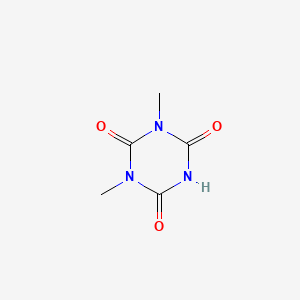
![5-[(3-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1335857.png)
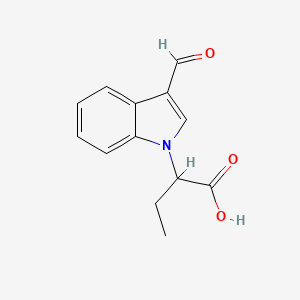
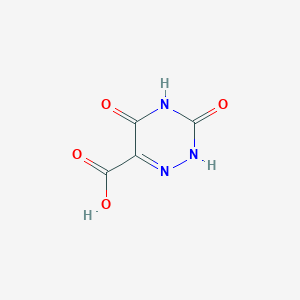
![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)
